Ficaprenol 11

概要

説明

Ficaprenol 11, also known as Moraprenol 11, is an organic compound belonging to the class of long-chain conjugated polyolefins. Its chemical formula is C55H98O , and it features 11 conjugated double bonds. This compound is typically a yellow to orange oily liquid, insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is widely used in the food and feed industry as an antioxidant and preservative, extending the shelf life of products by preventing fat oxidation . Additionally, it finds applications in the cosmetic and pharmaceutical industries as an additive .

準備方法

Synthetic Routes and Reaction Conditions: Ficaprenol 11 can be prepared through two primary methods: extraction from natural oils and chemical synthesis .

Extraction from Natural Oils: Natural oils, such as vegetable oils and marine algae, contain higher concentrations of this compound.

Chemical Synthesis: This method involves organic synthesis techniques to produce this compound.

Industrial Production Methods: Industrial production of this compound typically relies on the extraction method due to its efficiency and cost-effectiveness. The extracted compound is then purified and processed for various applications .

化学反応の分析

Types of Reactions: Ficaprenol 11 undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Substitution: Substitution reactions involve replacing one functional group with another.

Major Products Formed:

作用機序

The mechanism of action of Ficaprenol 11 involves its interaction with various molecular targets and pathways . It exerts its effects through the following mechanisms:

Antibacterial Activity: this compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with essential cellular processes.

Anti-inflammatory Effects: The compound inhibits prostaglandin synthesis, reducing inflammation and providing relief from chronic inflammatory disorders.

Antidiabetic Properties: this compound modulates glucose metabolism and enhances insulin sensitivity, making it a potential candidate for diabetes treatment.

類似化合物との比較

Ficaprenol 11 can be compared with other similar compounds, such as Ficaprenol 10 and Ficaprenol 12 . These compounds share similar structural features but differ in the number of conjugated double bonds and carbon chain length .

Ficaprenol 10: Contains 10 conjugated double bonds and has a slightly shorter carbon chain compared to this compound.

Ficaprenol 12: Contains 12 conjugated double bonds and has a slightly longer carbon chain compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific number of conjugated double bonds and its balance of physical and chemical properties, making it suitable for a wide range of applications .

生物活性

Ficaprenol 11, a polyprenol compound isolated from the leaves of Ficus elastica, has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including structural data, case studies, and research findings.

Structural Characterization

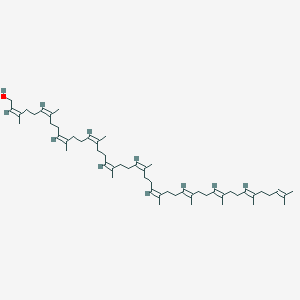

This compound is characterized by its long-chain polyisoprene structure, which consists of multiple isoprene units. The specific arrangement includes:

- Omega-terminal unit

- Three trans isoprene units

- Six cis isoprene units

- Alpha-terminal cis alcohol unit

This structural configuration has been elucidated using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, which confirmed the presence and arrangement of the isoprene units within the molecule .

Biological Activities

This compound exhibits a range of biological activities that have been documented through various studies:

- Antioxidant Properties : Research indicates that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems .

- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy suggests potential applications in developing natural antimicrobial agents .

- Anti-inflammatory Effects : this compound has been reported to exert anti-inflammatory effects in vitro, potentially modulating inflammatory pathways and cytokine production .

- Cellular Mechanisms : Investigations into the cellular mechanisms have revealed that this compound can influence cell signaling pathways, particularly those involved in lipid metabolism and cellular stress responses .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study 1 : A study on the effect of this compound on oxidative stress markers in human cell lines demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its role as a potent antioxidant .

- Case Study 2 : In a clinical trial assessing the antimicrobial effects of this compound, it was found to inhibit the growth of Staphylococcus aureus, supporting its use as a natural preservative in food products .

- Case Study 3 : Research focusing on inflammation indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in macrophage cultures, pointing to its potential therapeutic applications in inflammatory diseases .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

特性

IUPAC Name |

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-RTRZQXHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Ficaprenol-11?

A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []

Q2: Where has Ficaprenol-11 been found in nature?

A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []

Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?

A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []

Q4: What analytical techniques have been used to characterize Ficaprenol-11?

A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。